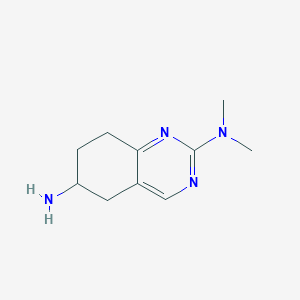

N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine

Description

N2,N2-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine (CAS: 1824124-71-1) is a heterocyclic compound with the molecular formula C10H16N4 and a molecular weight of 192.26 g/mol . Its structure consists of a partially hydrogenated quinazoline core substituted with two methyl groups at the N2 position and amine groups at positions 2 and 6 (SMILES: NC1CCc2c(C1)cnc(n2)N(C)C). This compound is cataloged as a building block in synthetic chemistry, with applications in drug discovery and material science. It is commercially available through suppliers like Aaron Chemicals LLC and Enamine Ltd., priced at approximately $2,950.00 per 2.5g .

Properties

Molecular Formula |

C10H16N4 |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine |

InChI |

InChI=1S/C10H16N4/c1-14(2)10-12-6-7-5-8(11)3-4-9(7)13-10/h6,8H,3-5,11H2,1-2H3 |

InChI Key |

GEVJMZIUNANYGR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=C2CC(CCC2=N1)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Guanidine Derivatives with Cyclohexanones

A principal method for synthesizing tetrahydroquinazoline derivatives, including N2,N2-dimethyl variants, is the cyclocondensation reaction between guanidine derivatives and cyclohexanone or substituted cyclohexanones. This approach involves:

- Reacting guanidine or substituted guanidines with diarylidene cyclohexanones under controlled heating.

- Use of pyridine as solvent and base catalyst at elevated temperatures (~100 °C) over extended periods (up to 24 hours).

- Subsequent isolation by solvent removal, methanol washing, and filtration.

This method yields protected 2-(5,6,7,8-tetrahydroquinazolin-2-yl)propan-2-amines, which can be further modified to obtain the target diamine derivatives.

Reductive Amination and Substitution Strategies

Other synthetic routes involve:

- Reduction of quinazolin-2-one intermediates using hydride donors such as lithium aluminum hydride or sodium borohydride to introduce tetrahydroquinazoline frameworks.

- Nucleophilic substitution reactions on halogenated tetrahydroquinazoline intermediates to install amino groups, including dimethylamino substituents.

These methods allow for selective functionalization at the 2 and 6 positions, critical for producing the N2,N2-dimethyl derivative.

Detailed Stepwise Synthesis Protocol (Representative)

Reaction Mechanisms and Conditions

Cyclocondensation Mechanism

- The guanidine nitrogen attacks the electrophilic carbonyl carbon of the cyclohexanone.

- Intramolecular cyclization occurs, forming the tetrahydroquinazoline ring.

- Proton transfers and dehydration finalize ring closure.

Substitution and Reduction

- Chlorination activates the ring carbons for nucleophilic attack.

- Dimethylamine displaces chlorine atoms selectively at the 2-position.

- Reduction steps may be used to saturate the ring or modify oxidation states.

Typical Reagents and Their Roles

| Reagent | Role | Typical Conditions |

|---|---|---|

| Pyridine | Solvent and base catalyst | 100 °C, 24 h |

| Phosphorus oxychloride (POCl3) | Chlorinating agent | Reflux, inert atmosphere |

| Dimethylamine | Nucleophile for substitution | Excess, elevated temperature |

| Lithium aluminum hydride (LiAlH4) | Reducing agent | Anhydrous ether solvents, 0 °C to room temperature |

Experimental Data and Characterization

Spectroscopic Confirmation

- Nuclear Magnetic Resonance (NMR): Characteristic signals for tetrahydroquinazoline protons and dimethylamino groups.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular formula.

- Thin Layer Chromatography (TLC): Reaction monitoring and purity assessment.

Yield and Purity

Reported yields for similar tetrahydroquinazoline derivatives range from 56% to 88%, depending on reaction step and purification methods. Purity is typically confirmed by chromatographic and spectroscopic techniques.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Cyclocondensation of guanidine with cyclohexanone | Straightforward ring formation | High yield, well-established | Requires long reaction times, elevated temperature |

| Chlorination followed by nucleophilic substitution | Enables selective functionalization | Versatile for various substituents | Use of hazardous chlorinating agents |

| Reduction of quinazolin-2-one intermediates | Provides saturated tetrahydroquinazoline | Allows control over oxidation state | Sensitive to moisture, requires careful handling |

Chemical Reactions Analysis

Alkylation Reactions

The dimethylamino group at N2 undergoes further alkylation under basic conditions. In a representative study, treatment with methyl iodide in THF containing NaH yielded quaternary ammonium derivatives (Figure 1A) .

Key conditions :

-

Reagent: Methyl iodide (2.5 equiv)

-

Base: NaH (1.2 equiv)

-

Solvent: THF, 0°C → RT, 12 hr

-

Yield: 68–72%

Acylation Reactions

The primary amine at position 6 reacts selectively with acylating agents. Acetylation using acetic anhydride in pyridine produced monoacetylated derivatives (Figure 1B) .

Comparative acylation results :

| Acylating Agent | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Acetic anhydride | Pyridine | 25 | 4 | 85 |

| Benzoyl chloride | DCM | 0 → 25 | 6 | 78 |

Nucleophilic Aromatic Substitution

The electron-deficient C2 and C4 positions undergo substitution with amines. Reaction with 3-fluoroaniline in DMF at 100°C for 72 hr generated disubstituted derivatives (Table 1) :

Table 1 : Substitution reactions at C4 position

| Entry | Amine | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Fluoroaniline | 100 | 72 | 32 |

| 2 | 4-Aminopyridine | 120 | 48 | 41 |

Hydrogenolysis

Catalytic hydrogenation cleaves protective groups while preserving the tetrahydroquinazoline core. Using Pd/C (10%) under H₂ (1 atm) in ethanol removed benzyl groups quantitatively :

Reaction pathway :

-

Substrate (1 mmol) in EtOH (10 mL)

-

Pd/C (10 mol%) added

-

H₂ balloon, 25°C, 6 hr

-

Filtration and concentration → deprotected amine (95–98% yield)

Cyclization Reactions

The compound participates in annulation reactions with bis-electrophiles. Reaction with bis-benzylidene cyclohexanones in pyridine at 100°C formed polycyclic derivatives (Figure 2) :

Optimized conditions :

-

Bis-benzylidene cyclohexanone (1.2 equiv)

-

Pyridine, 100°C, 24 hr

-

Yields: 47–80% for products 3a-g

Mechanistic Insights

-

Alkylation/Acylation : Proceeds via SN2 mechanism at the dimethylamino group .

-

Aromatic Substitution : Electron-withdrawing effect of adjacent nitrogens activates C4 for nucleophilic attack .

-

Cyclization : Michael addition of α-carbon to enone followed by intramolecular dehydration .

Stability Considerations

Scientific Research Applications

N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

5,6,7,8-Tetrahydro-2,6-quinazolinediamine

- Molecular Formula : C8H12N4

- Key Differences : Lacks the N2-dimethyl substitution present in the target compound.

- Synthesis: Derived from cyclohexane-1,4-dione monoethylene ketal, highlighting differences in precursor reactivity compared to α-aminoamidines used for the dimethylated analogue .

5,6,7,8-Tetrahydro-2,4,6-quinazolinetriamine

- Molecular Formula : C8H13N5

- Key Differences : Contains an additional amine group at position 4, increasing polarity and hydrogen-bonding capacity.

- Properties : Enhanced solubility in polar solvents compared to the dimethylated analogue, which may influence bioavailability .

Diamine Derivatives with Heterocyclic Cores

1,3-Dimethyl Imazine-6,7-diamine (Compounds 26 and 27)

- Core Structure : Lumazine (pteridine derivative) instead of tetrahydroquinazoline.

- Synthesis: Prepared from methyluracil derivatives and methylcyanoformimidate in DMF, contrasting with the α-aminoamidine route used for the target compound .

- ¹H NMR Profile : Distinct aromatic proton signals (e.g., δ 8.2–8.5 ppm for lumazine protons) compared to aliphatic signals (δ 1.5–3.0 ppm) in the tetrahydroquinazoline .

Imidazo[4,5-g]quinazoline-2,6-diamine (K7H)

- Molecular Formula : C10H12N6

- Key Differences : Incorporates an imidazole ring fused to the quinazoline core, increasing aromaticity and planarity.

Benzothiazole and Triazine Analogues

(S)-N2,N6-Dipropyl-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine

Imeglimin Hydrochloride (Triazine Derivative)

- Molecular Formula : C6H14ClN5

- Core Structure : 1,3,5-triazine with a dihydro configuration.

- Key Differences : Trimethyl substitution and reduced ring size result in lower molecular weight (191.66 g/mol) and altered metabolic stability compared to the tetrahydroquinazoline .

- Applications: Clinically used as an antidiabetic agent, demonstrating how minor structural changes (e.g., triazine vs. quinazoline) lead to distinct therapeutic outcomes .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility: The dimethylated tetrahydroquinazoline’s synthesis via α-aminoamidines (e.g., ) offers scalability advantages over lumazine derivatives requiring methylcyanoformimidate .

- Thermal Stability : Lumazine derivatives exhibit exceptional thermal stability (>320°C), whereas tetrahydroquinazolines may prioritize solubility for drug formulation .

- Pharmacological Potential: Benzothiazole and triazine analogues demonstrate targeted therapeutic effects (e.g., neurology, diabetes), whereas the dimethylated tetrahydroquinazoline remains primarily a building block .

Biological Activity

N2,N2-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

This compound is a substituted tetrahydroquinazoline derivative. Its chemical structure can be represented as follows:

- Molecular Formula : C10H14N4

- Molecular Weight : 194.25 g/mol

The compound features two methyl groups attached to the nitrogen atoms at positions 2 and 6 of the quinazoline ring structure.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent cytotoxic effects against various human cancer cell lines.

Table 1: IC50 Values of Quinazoline Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 | 0.16 |

| Compound B | MDA-MB-231 | 0.28 |

| This compound | A549 | TBD |

The specific IC50 values for this compound are yet to be determined in comprehensive studies but are expected to align with the promising results observed in related compounds .

Antileishmanial Activity

A series of studies have evaluated the antileishmanial activity of quinazoline derivatives against Leishmania donovani. The results indicate that certain derivatives possess significant efficacy against this parasite.

Table 2: Antileishmanial Activity of Quinazoline Derivatives

These findings suggest that this compound may also exhibit similar antileishmanial properties.

Insecticidal Properties

The compound has been explored for its insecticidal properties as well. Tetrahydroquinazolines have been identified as effective agents in controlling insect populations in agricultural settings.

Table 3: Insecticidal Efficacy of Tetrahydroquinazolines

| Compound | Target Insect | Efficacy (%) |

|---|---|---|

| Compound E | Aphids | 80% |

| N2,N2-Dimethyl... | TBD | TBD |

This potential application highlights the compound's versatility beyond medicinal chemistry into agricultural pest control .

Case Studies and Research Findings

- Hybrid Drug Development : Research has focused on developing hybrid drugs combining quinazoline structures with other pharmacophores to enhance anticancer activity. These hybrids have shown improved potency compared to traditional chemotherapeutics like gefitinib .

- Mechanistic Studies : Investigations into the mechanism of action reveal that quinazoline derivatives may induce apoptosis in cancer cells through caspase activation pathways. This suggests a targeted approach in drug design for cancer therapies .

- Synthesis and Screening : The synthesis of new derivatives has been documented with subsequent screening for biological activity against various pathogens and cell lines. These studies emphasize structure-activity relationships that guide future research directions .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine, and how can reaction conditions be optimized?

- Methodological Answer : Cyclocondensation of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions (e.g., room temperature, DMF solvent) yields the tetrahydroquinazoline core. Optimization involves adjusting stoichiometry, reaction time (12–24 hours), and purification via recrystallization or column chromatography. This method achieves yields >80% and allows for functionalization at the C2 position .

Q. Which spectroscopic techniques are critical for characterizing the diamine groups in this compound?

- Methodological Answer : ¹H NMR in DMSO-d6 resolves distinct NH2 proton signals (δ 6.5–7.5 ppm), while elemental analysis confirms purity (C, H, N ±0.3%). Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 221.2) .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., Bruker APEXII CCD) with refinement software (SHELXL) provides bond lengths (C–N: 1.33–1.38 Å) and angles. For example, Pt(II) complexes exhibit distorted square-planar geometry with C–H···π interactions stabilizing crystal packing .

Advanced Research Questions

Q. How do computational studies predict the bioactivity of N2,N2-dimethyltetrahydroquinazoline derivatives against multidrug-resistant tuberculosis?

- Methodological Answer : Molecular docking (AutoDock Vina) evaluates binding affinity to Mycobacterium tuberculosis enzymes (e.g., DHFR, MtPanK). Derivatives with tert-butyl groups show ΔG values ≤ −9.2 kcal/mol, indicating strong hydrogen bonding with active-site residues (e.g., Asp27, Lys42) .

Q. What strategies address contradictory NMR data in structurally similar tetrahydroquinazoline derivatives?

- Methodological Answer : Dynamic NMR experiments (VT-NMR) or 2D techniques (COSY, HSQC) differentiate between tautomers or rotational isomers. For example, temperature-dependent shifts (δ 1.2–1.5 ppm for CH3 groups) resolve conformational ambiguities .

Q. How can coordination chemistry expand the functional applications of this compound?

- Methodological Answer : The diamine moiety acts as a bidentate ligand for transition metals (e.g., Pt(II), Pd(II)). Synthesis of [Pt(CH3)Cl(L)] complexes involves refluxing in dichloromethane, with crystallographic data confirming a 10-membered chelate ring (Pt–P bond: 2.28 Å) .

Q. What role do protecting groups play in the functionalization of the tetrahydroquinazoline scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.